molecular formula C16H12N2O4 B2869738 4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione CAS No. 139725-18-1

4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2869738
CAS No.: 139725-18-1
M. Wt: 296.282
InChI Key: ZQYVFBYTYFPDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitro group, a phenylethyl group, and a dione structure within the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps, such as recrystallization and chromatography, to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione
  • 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione
  • 4-nitro-2-(1-phenylpropyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the phenylethyl group distinguishes it from other similar compounds, potentially offering different pharmacological properties and applications .

Properties

IUPAC Name

4-nitro-2-(1-phenylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-10(11-6-3-2-4-7-11)17-15(19)12-8-5-9-13(18(21)22)14(12)16(17)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYVFBYTYFPDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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